molecular formula C7H2ClF2NO4 B13483619 3-Chloro-2,6-difluoro-5-nitrobenzoic acid

3-Chloro-2,6-difluoro-5-nitrobenzoic acid

Cat. No.: B13483619
M. Wt: 237.54 g/mol
InChI Key: LGPIMHXDLNMXTE-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H2ClF2NO4 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,6-difluoro-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 2,6-difluorobenzoic acid, followed by chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,6-difluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Chlorination: Chlorine gas or other chlorinating agents.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Benzoic Acids: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

3-Chloro-2,6-difluoro-5-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-2,6-difluoro-5-nitrobenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chlorine, fluorine, and nitro can influence the compound’s reactivity and interactions at the molecular level.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzoic acid
  • 2,6-Dichloro-3-nitrobenzoic acid
  • 2,4-Difluoro-5-nitrobenzoic acid

Comparison: 3-Chloro-2,6-difluoro-5-nitrobenzoic acid is unique due to the combination of chlorine, fluorine, and nitro groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C7H2ClF2NO4

Molecular Weight

237.54 g/mol

IUPAC Name

3-chloro-2,6-difluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H2ClF2NO4/c8-2-1-3(11(14)15)6(10)4(5(2)9)7(12)13/h1H,(H,12,13)

InChI Key

LGPIMHXDLNMXTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)F)[N+](=O)[O-]

Origin of Product

United States

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